molecular formula C10H12N4 B1529642 3-(Piperazin-1-yl)pyridine-4-carbonitrile CAS No. 1058161-62-8

3-(Piperazin-1-yl)pyridine-4-carbonitrile

Cat. No.: B1529642
CAS No.: 1058161-62-8
M. Wt: 188.23 g/mol
InChI Key: ZXIHCOUUXOPZSO-UHFFFAOYSA-N
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Description

“3-(Piperazin-1-yl)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring bound to a piperazine ring via a carbonitrile group . The InChI code for this compound is 1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 .


Physical and Chemical Properties Analysis

“this compound” is an oil-like substance .

Scientific Research Applications

Anticancer Activities

3-(Piperazin-1-yl)pyridine-4-carbonitrile derivatives show promise in anticancer research. A study by Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties attached to pyrimide and piperazine. These compounds demonstrated anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with certain compounds showing better activity than curcumin, a known anticancer drug. Molecular docking studies with Bcl-2 protein indicated good binding affinity, suggesting potential in targeted cancer therapies (Parveen et al., 2017).

Serotonin Receptor Antagonism

Mahesh et al. (2004) explored the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as serotonin 5-HT3 receptor antagonists. These compounds, particularly 2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, exhibited favorable antagonism in guinea pig ileum, suggesting potential applications in treating disorders related to serotonin regulation (Mahesh et al., 2004).

Enzyme Inhibition Studies

Venkateshan et al. (2019) analyzed pyridine derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), an enzyme linked to apoptosis sensitivity in certain cells. The study employed crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies, suggesting that these compounds could be significant in the development of new therapeutic agents targeting NAMPT (Venkateshan et al., 2019).

Antagonism of Platelet Aggregation

A study by Parlow et al. (2010) discovered piperazinyl glutamate pyridine as a potent P2Y12 antagonist. This compound showed excellent inhibition of platelet aggregation, suggesting its potential in the development of treatments for conditions related to blood clotting and cardiovascular diseases (Parlow et al., 2010).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While there is limited information on “3-(Piperazin-1-yl)pyridine-4-carbonitrile”, similar compounds have shown potential in various biological applications . Therefore, future research could focus on exploring the biological activities of “this compound” and its potential applications in medicine.

Properties

IUPAC Name

3-piperazin-1-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIHCOUUXOPZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273557
Record name 3-(1-Piperazinyl)-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058161-62-8
Record name 3-(1-Piperazinyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1058161-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Piperazinyl)-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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